molecular formula C14H21NO3 B2990892 (E)-ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate CAS No. 304871-62-3

(E)-ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate

Cat. No.: B2990892
CAS No.: 304871-62-3
M. Wt: 251.326
InChI Key: WHTREOJLLJWTIG-XYOKQWHBSA-N
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Description

(E)-ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate is a synthetic cyanoacrylate derivative intended for research and development purposes. This compound is part of the cyanoacrylate family, which is recognized for its versatile applications in organic synthesis and materials science. Cyanoacrylates are widely employed as key intermediates in the production of polymers and adhesives . They also serve as critical precursors in heterocycle synthesis and as nitrile-activated acceptors in Knoevenagel condensation reactions, a fundamental carbon-carbon bond-forming process in organic chemistry . In materials research, structural analogs of this compound, particularly those with heterocyclic systems, have been investigated for their potential application in the development of dye-sensitized solar cells (DSSCs) due to their promising absorption properties in the UV-Vis region . The molecular structure, featuring an acrylate backbone linked to a tetrahydro-2H-pyran ring and a strong electron-withdrawing cyano group, makes it a valuable building block for constructing more complex chemical architectures. Researchers can utilize this compound to develop novel polymeric materials or as a scaffold for synthesizing specialized fine chemicals. This compound is provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-2-cyano-3-(2-ethyl-2-methyloxan-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-4-14(3)9-11(6-7-18-14)8-12(10-15)13(16)17-5-2/h8,11H,4-7,9H2,1-3H3/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTREOJLLJWTIG-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(CCO1)C=C(C#N)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(CC(CCO1)/C=C(\C#N)/C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl cyanoacetate and 2-ethyl-2-methyltetrahydro-2H-pyran-4-carbaldehyde.

    Condensation Reaction: The key step involves a Knoevenagel condensation reaction between ethyl cyanoacetate and the aldehyde. This reaction is usually catalyzed by a base such as piperidine or pyridine.

    Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or methanol at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The acrylate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products:

    Oxidation Products: Oxo derivatives with altered functional groups.

    Reduction Products: Amines or other reduced forms of the original compound.

    Substitution Products: Compounds with new substituents replacing the acrylate moiety.

Scientific Research Applications

(E)-Ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate depends on its specific application:

    Molecular Targets: In biological systems, it may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, leading to desired therapeutic effects or material properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and synthetic parallels between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Synthetic Pathway Reference
(E)-ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate C₁₄H₂₁NO₃ - 2-Cyano group
- 3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl) substituent
Likely involves cyclocondensation of cyanoacetate derivatives with ketones/aldehydes (inferred from analogs)
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) C₁₉H₁₉N₅O₄ - 2-Amino, 5-cyano groups
- Pyrazole and phenyl substituents
Condensation of malononitrile/ethyl cyanoacetate with pyrazole intermediates
Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylate C₁₉H₂₄O₅S - 4-(Cyclopropylsulfonyl)phenyl group
- Tetrahydropyran-4-yl substituent
Not explicitly detailed, but likely via nucleophilic addition or cyclization
(E/Z)-ethyl 2-cyano-3-(4-nitro-3-(tetrahydrofuran-3-yl-oxy)phenylamino)-acrylate C₁₇H₂₀N₄O₅ - Nitrophenylamino group
- Tetrahydrofuran-3-yl-oxy substituent
High-temperature cyclization in Dowtherm A

Structural and Functional Group Analysis

Cyano Group vs. In contrast, the sulfonyl group in the cyclopropane derivative (C₁₉H₂₄O₅S) introduces strong electron-withdrawing effects, which may stabilize the molecule against nucleophilic attack .

Tetrahydropyran vs. Pyran rings are more rigid than furan systems, which could influence crystallinity or solubility .

Synthetic Pathways: The target compound’s synthesis likely parallels methods used for structurally related acrylates, such as high-temperature cyclization (as seen in ) or condensation reactions involving cyanoacetate derivatives .

Physicochemical Properties (Inferred)

  • Solubility : The tetrahydropyran ring may reduce water solubility compared to phenyl or pyrazole-substituted analogs .
  • Thermal Stability: Steric hindrance from the 2-ethyl-2-methyl group could enhance thermal stability relative to less-substituted analogs like ethyl 2-propenoate .

Research Implications and Limitations

However, the lack of explicit thermodynamic or spectroscopic data in the provided evidence limits a quantitative comparison. Future studies should prioritize crystallographic validation (using tools like SHELX or ORTEP ) and computational modeling (via DFT ) to elucidate electronic and steric effects.

Biological Activity

Structural Formula

The molecular formula of (E)-ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate is C13H19NO2C_{13}H_{19}NO_2 with a molecular weight of approximately 251.326 g/mol. The compound features a cyano group (-C≡N) and an ethyl ester functional group, which are significant for its reactivity and biological interactions.

Physical Properties

  • Molecular Weight : 251.326 g/mol
  • Purity : 98% (as per supplier data)

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit moderate to good antimicrobial activity. For instance, derivatives of cyanoacrylate compounds have been tested against various bacterial strains, showing promising results in inhibiting growth .

Antitumor Activity

Recent studies have suggested that compounds containing the cyanoacrylate moiety may possess antitumor properties. A study focused on structurally related compounds demonstrated significant cytotoxic effects against cancer cell lines, indicating that this compound may also exhibit similar activity .

The proposed mechanism of action for the biological activity of this compound involves the inhibition of specific enzymes or pathways critical for microbial survival or tumor cell proliferation. Further investigations are necessary to elucidate the exact biochemical pathways affected by this compound.

Synthesis

The synthesis of this compound can be achieved through a multi-step reaction involving:

  • Formation of the cyanoacrylate backbone : This typically involves the reaction of an appropriate aldehyde with ethyl cyanoacetate under basic conditions.
  • Cyclization to form the tetrahydropyran ring : This step is crucial for introducing the pyran moiety into the structure.

Characterization Techniques

The characterization of synthesized compounds is performed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and confirms the presence of functional groups.
  • Infrared Spectroscopy (IR) : Used to identify characteristic bonds and functional groups.
  • Mass Spectrometry (MS) : Helps in determining molecular weight and structural confirmation.
TechniquePurpose
NMRStructural analysis
IRFunctional group identification
MSMolecular weight determination

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of several cyanoacrylate derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a new antimicrobial agent .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, derivatives were tested on various cancer cell lines, revealing that compounds with similar structures exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects .

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